

solubility and stability of gentiobiose in aqueous solutions

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-O-*b*-D-Glucopyranosyl-D-glucose

Cat. No.: B130068

[Get Quote](#)

An In-depth Technical Guide to the Aqueous Solubility and Stability of Gentiobiose for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist Foreword: Understanding Gentiobiose in Aqueous Systems

Gentiobiose, a disaccharide composed of two D-glucose units linked by a $\beta(1 \rightarrow 6)$ glycosidic bond, is more than a simple sugar. It is a key structural component in natural products like the saffron compound crocin, a product of glucose caramelization, and an important metabolite in various biological systems.^[1] For researchers in drug development, food science, and biotechnology, understanding its behavior in aqueous solutions is paramount. The solubility of gentiobiose dictates its formulation potential, while its stability profile influences processing, storage, and in-vivo fate.

This guide provides a comprehensive technical overview of the aqueous solubility and stability of gentiobiose. We move beyond simple data points to explore the underlying chemical principles and provide field-proven experimental protocols for characterization. The methodologies described are designed as self-validating systems to ensure the generation of robust and reliable data, a cornerstone of scientific integrity.

Part 1: Aqueous Solubility of Gentiobiose

The solubility of a compound in an aqueous medium is a fundamental property that governs its bioavailability and applicability in liquid formulations. Gentiobiose is generally described as a white crystalline solid soluble in water.^{[1][2][3]} This solubility is attributed to its multiple hydroxyl (-OH) groups, which readily form hydrogen bonds with water molecules.^[4]

Quantitative Solubility Data

Reported solubility values for gentiobiose exhibit some variation, which can be attributed to differences in experimental conditions and material purity (e.g., the ratio of α - and β -anomers). A key quantitative value is provided by Sigma-Aldrich, indicating a solubility of 180 g/L (or 180 mg/mL) in water at 20 °C.^[5] Another datasheet from the same supplier mentions a solubility of 100 mg/mL, resulting in a "clear to slightly hazy, colorless to light yellow" solution.^[5] While ChemicalBook qualitatively describes it as "Slightly soluble in water," the quantitative data suggests a high degree of solubility.^[6] For practical purposes, the 180 g/L value serves as an excellent starting point for formulation development.

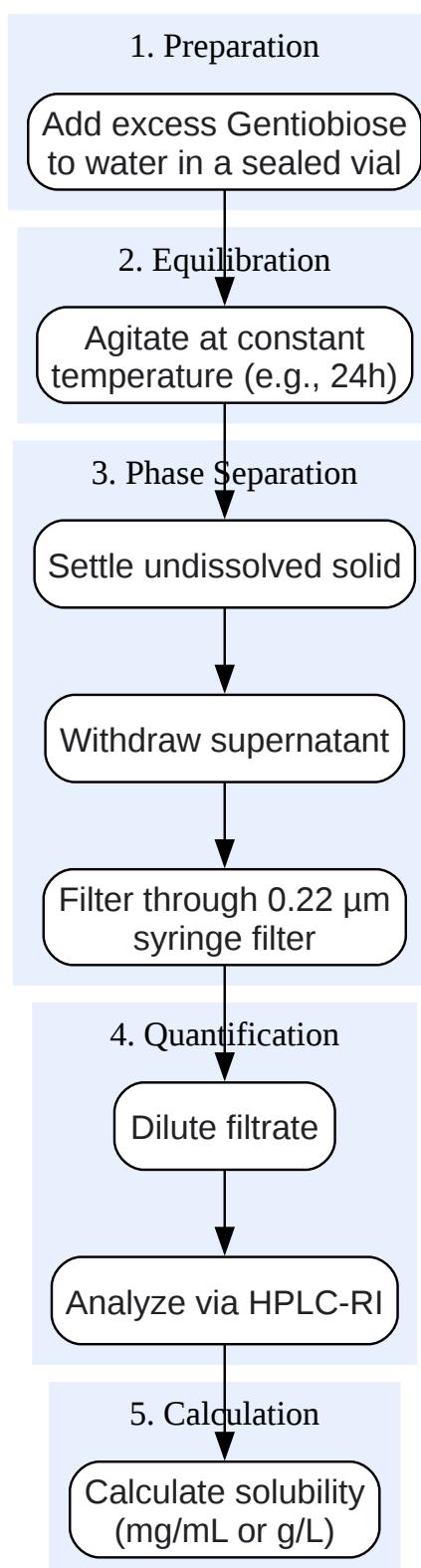
Parameter	Value	Temperature	Source
Aqueous Solubility	180 g/L	20 °C	Sigma-Aldrich ^[5]
Aqueous Solubility	100 mg/mL	Not Specified	Sigma-Aldrich ^[5]
Description	Soluble in water	Not Specified	Wikipedia, CymitQuimica ^{[1][2][3]}

Factors Influencing Solubility

- Temperature: Like most solid solutes, the solubility of gentiobiose in water is expected to increase with temperature. This is because the dissolution process is typically endothermic, and applying heat provides the energy needed to overcome the crystal lattice forces. While specific temperature-dependent solubility curve data for gentiobiose is not readily available in the provided search results, the general principle for carbohydrates holds true.^[4]
- Purity: The presence of impurities or different anomeric forms (the β -anomer is specified in some commercial products) can affect the crystal structure and, consequently, the solubility.^[5]

- pH: The pH of the aqueous solution is not expected to significantly influence the solubility of gentiobiose itself, as it is a neutral molecule lacking ionizable functional groups.

Experimental Protocol: Determining Aqueous Solubility (Shake-Flask Method)


This protocol outlines the universally accepted shake-flask method for determining thermodynamic solubility. The principle involves saturating a solvent with the solute over a defined period and then quantifying the dissolved amount.

Methodology:

- Preparation: Add an excess amount of gentiobiose powder (e.g., 250 mg) to a known volume of purified water (e.g., 1 mL) in a sealed glass vial. The excess solid is crucial to ensure saturation is reached.
- Equilibration: Place the vial in a temperature-controlled shaker or agitator set to a specific temperature (e.g., 25 °C). Agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of dissolved gentiobiose no longer changes over time.
- Phase Separation: After equilibration, allow the vial to stand at the set temperature to let undissolved solids settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm filter (e.g., PVDF or PES) to remove all undissolved particles. This step is critical; any particulate matter will falsely elevate the measured concentration.
- Quantification: Accurately dilute the clear filtrate with purified water to a concentration within the calibrated range of the analytical method. Quantify the concentration of gentiobiose using a validated analytical technique. High-Performance Liquid Chromatography with a Refractive Index detector (HPLC-RI) is the gold standard for carbohydrate analysis.[4][7]
- Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or g/L.

Causality Behind Choices:

- Shake-Flask Method: It is considered the "gold standard" because it measures thermodynamic equilibrium solubility, providing a true representation of the compound's intrinsic property.
- HPLC-RI for Quantification: Unlike UV-Vis spectroscopy, RI detection is a universal method for non-chromophoric compounds like sugars, making it ideal for quantification.^[8] The choice of an amino or HILIC column is based on their proven ability to retain and separate polar carbohydrates.

[Click to download full resolution via product page](#)**Figure 1:** Experimental workflow for determining the aqueous solubility of gentiobiose.

Part 2: Aqueous Stability of Gentiobiose

The stability of gentiobiose in aqueous solutions is primarily dictated by the chemical integrity of its $\beta(1 \rightarrow 6)$ glycosidic bond. Cleavage of this bond via hydrolysis results in the formation of two D-glucose molecules, altering the chemical and potentially the biological properties of the solution.

Hydrolytic Degradation

The glycosidic bond is susceptible to hydrolysis, particularly under acidic conditions and at elevated temperatures.^[9] This is a common degradation pathway for disaccharides and polysaccharides.^[10]

- **Effect of pH:** Gentiobiose is most stable in neutral to slightly alkaline solutions. Under acidic conditions (low pH), the hydrolysis of the glycosidic linkage is acid-catalyzed. The oxygen atom of the glycosidic bond is protonated, making the anomeric carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. Conversely, extreme alkaline conditions can also promote degradation, though often through different mechanisms like isomerization and fragmentation. Studies on other sugars like sucrose have shown minimal degradation between pH 6.5 and 8.5.^[11] While specific kinetic data for gentiobiose across a wide pH range is sparse, it is known to be utilized by certain bacteria at pH 4.7 but not at pH 3.7, indicating a dependence of biological or chemical processes on pH.^{[7][12]}
- **Effect of Temperature:** As with most chemical reactions, the rate of hydrolysis increases with temperature. The energy input accelerates the reaction kinetics, leading to faster degradation. The combination of low pH and high temperature will significantly accelerate the degradation of gentiobiose into glucose.^[9]
- **Enzymatic Degradation:** It is also important to note that gentiobiose can be hydrolyzed by β -glucosidase enzymes. Thermodynamic parameters for this enzymatic hydrolysis at pH 5.65 have been determined, providing insight into the energetics of the reaction.^{[13][14]}

Figure 2: Primary degradation pathway of gentiobiose in aqueous solution.

Forced Degradation Studies: A Framework for Stability Assessment

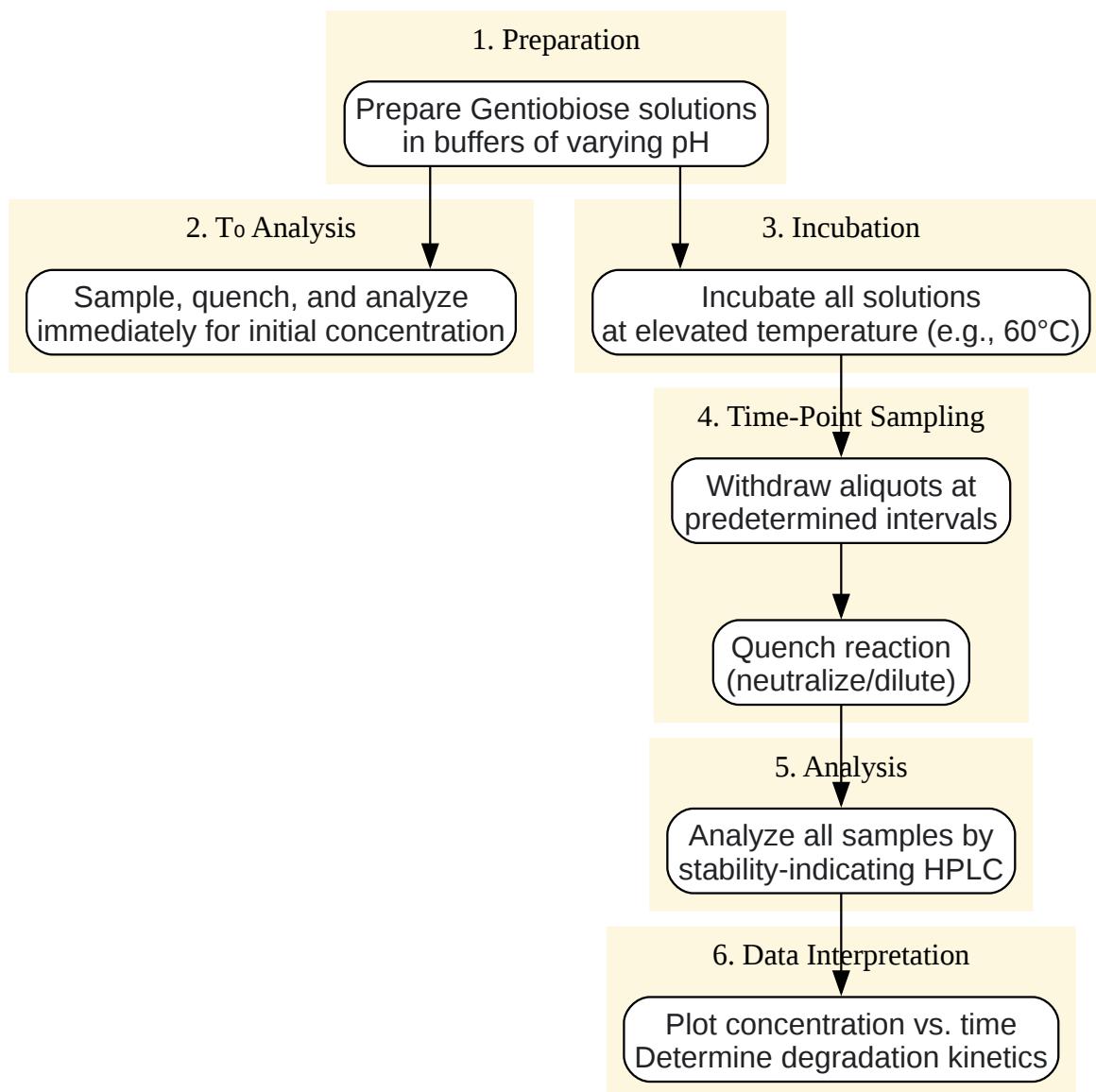
For drug development professionals, understanding a molecule's stability profile under stress is a regulatory requirement and a practical necessity.[\[15\]](#) Forced degradation (or stress testing) studies are designed to intentionally degrade the molecule to identify likely degradation products and establish degradation pathways.[\[16\]](#)[\[17\]](#) This information is crucial for developing stability-indicating analytical methods. A typical study involves exposing the compound to hydrolysis (acidic and basic), oxidation, heat, and light.[\[18\]](#)

Experimental Protocol: pH-Dependent Stability Assessment

This protocol describes a systematic approach to evaluating the stability of gentiobiose across a range of pH values at a constant temperature.

Methodology:

- **Stock Solution Preparation:** Prepare a stock solution of gentiobiose in purified water at a known concentration (e.g., 10 mg/mL).
- **Buffer Preparation:** Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12). Use buffers that will not interfere with the analysis (e.g., phosphate, acetate).
- **Incubation Sample Preparation:** For each pH condition, dilute the gentiobiose stock solution with the respective buffer to a final target concentration (e.g., 1 mg/mL).[\[18\]](#)
- **Time Zero (T_0) Sample:** Immediately after preparation, take an aliquot from each pH solution. This serves as the T_0 sample. Quench any potential reaction by neutralizing the sample (if acidic or basic) and/or diluting it with the mobile phase for immediate analysis.
- **Incubation:** Place the remaining sealed vials in a temperature-controlled oven or water bath set to a specific temperature (e.g., 60 °C). The elevated temperature is used to accelerate degradation to an observable level within a practical timeframe (days to weeks).[\[16\]](#)
- **Time-Point Sampling:** At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw samples from each vial. Quench the reaction as described for the T_0 sample.
- **Analytical Quantification:** Analyze all samples (T_0 and subsequent time points) using a validated stability-indicating HPLC method. The method should be capable of separating the


parent gentiobiose peak from its primary degradant, glucose, and any other potential byproducts.

- Data Analysis:

- Plot the concentration of gentiobiose versus time for each pH condition.
- Determine the degradation rate constant (k) for each condition, typically by fitting the data to a kinetic model (e.g., pseudo-first-order kinetics).
- A plot of $\log(\text{concentration})$ vs. time yielding a straight line indicates first-order kinetics. The degradation half-life ($t_{1/2}$) can then be calculated as $0.693/k$.

Causality Behind Choices:

- Accelerated Conditions (60 °C): Using elevated temperatures is a standard practice in forced degradation to shorten the experimental timeline from months or years to days.[\[18\]](#)
- Stability-Indicating HPLC Method: It is not enough to see the parent peak decrease; one must also see the degradant peaks increase and ensure they are well-resolved. This validates that the loss of the parent compound is due to degradation and not other factors.
[\[17\]](#)
- Kinetic Modeling: Determining the reaction order and rate constants allows for the prediction of shelf-life under different storage conditions and provides a quantitative comparison of stability under different pH environments.

[Click to download full resolution via product page](#)

Figure 3: Workflow for a pH-dependent forced degradation study of gentiobiose.

References

- Gentiobiose - Wikipedia. Wikipedia. [\[Link\]](#)

- Gentiobiose, a rare disaccharide found in saffron and gentian, is a reducing sugar and forms only.... Homework.Study.com. [Link]
- Gentiobiose. World of Molecules. [Link]
- Enzymatic hydrolysis of disaccharides and halogenosalicins.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Thermodynamics of hydrolysis of disaccharides. Cellobiose, gentiobiose, isomaltose, and maltose. PubMed. [Link]
- Carbohydrates
- Gentiobiose and cellobiose content in fresh and fermenting cucumbers and utilization of such disaccharides by lactic acid bacteria in fermented cucumber juice medium. National Institutes of Health (NIH). [Link]
- Gentiobiose Cas 554-91-6 Supplier.
- Radioisotopic Dilution Analysis for D-Glucose and Gentiobiose in Hydrol.
- (PDF) Thermodynamics of hydrolysis of disaccharides. Cellobiose, gentiobiose, isomaltose, and maltose.
- New Approach to Water-Soluble Carbohydrate Determination as a Tool for Evaluation of Plant Cell Wall Degrading Enzymes. American Chemical Society. [Link]
- Forced Degradation
- Aqueous Solubility of Carbohydrates.
- Effect of pH on cellulase induction by gentiobiose in the presence of nojirimycin.
- (PDF) Gentiobiose and cellobiose content in fresh and fermenting cucumbers and utilization of such disaccharides by lactic acid bacteria in fermented cucumber juice medium.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. [Link]
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
- Stability of dextrose solutions of varying pH. National Institute of Standards and Technology (NIST). [Link]
- Hydrolysis of disaccharides containing glucose residue in subcritical water.
- THE FORMATION OF GENTIOBIOSE AND OTHER SACCHARIDES DURING PRESSURE-STEAM STERILIZATION OF A GLUCOSE-SALTS SOLUTION OF pH 6.8. Journal of Applied Microbiology. [Link]
- 14.1: Detection of Carbohydrates Lab Procedure. Chemistry LibreTexts. [Link]
- Enzymatic Preparation of Gentiooligosaccharides by a Thermophilic and Thermostable β -Glucosidase at a High Substrate Concentration
- The pH Dependence of Saccharides' Influence on Thermal Denaturation of Two Model Proteins Supports an Excluded Volume Model for Stabilization Generalized to Allow for Intramolecular Electrostatic Interactions. National Institutes of Health (NIH). [Link]
- Gentiobiose: a novel oligosaccharin in ripening tomatoes

- Determination of Sugars, Byproducts, and Degradation Products in Liquid Fraction Process Samples.
- III Analytical Methods.
- Thermal Effect of Carbohydrate Dissolution in Aqueous-Organic Media. Health, Food & Biotechnology. [\[Link\]](#)
- (PDF) Degradation of Sucrose, Glucose and Fructose in Concentrated Aqueous Solutions Under Constant pH Conditions at Elevated Temperature.
- Selected Methods of Analysis. David Harvey. [\[Link\]](#)
- β -D-Gentiobiose, 1 g, CAS No. 554-91-6. Carl ROTH. [\[Link\]](#)
- Degradation kinetics of monosaccharides in subcritical water.
- Interaction of the disaccharides trehalose and gentiobiose with lipid bilayers: a comparative molecular dynamics study. PubMed. [\[Link\]](#)
- Degradation kinetics of sugars (glucose and xylose), amino acids (proline and aspartic acid) and their binary mixtures in subcritical water: Effect of Maillard reaction. PubMed. [\[Link\]](#)
- Degradation kinetics of trisaccharides comprised of glucose residues in subcritical water | Request PDF.
- Analytical methods and achievability.
- Complete factorial design to adjust pH and sugar concentrations in the inoculum phase of *Ralstonia solanacearum* to optimize P(3HB) production. National Institutes of Health (NIH). [\[Link\]](#)
- Integrated Enzymatic and Fermentative Pathways for Next-Generation Biosurfactants: Advances in Process Design, Functionalization, and Industrial Scale-Up. MDPI. [\[Link\]](#)
- Analytical Methods. Royal Society of Chemistry. [\[Link\]](#)
- Kinetics of glucose decomposition during dilute-acid hydrolysis of lignocellulosic biomass. SpringerLink. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Gentiobiose - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)
- 2. Gentiobiose [\[ingenieurschemiecompra.on.drv.tw\]](https://ingenieurschemiecompra.on.drv.tw)
- 3. CAS 554-91-6: Gentiobiose | CymitQuimica [\[cymitquimica.com\]](https://cymitquimica.com)

- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. b-Gentiobiose = 85 remainder primarily a-anomer 554-91-6 [sigmaaldrich.com]
- 6. GENTIOBIOSE | 554-91-6 [chemicalbook.com]
- 7. Gentiobiose and cellobiose content in fresh and fermenting cucumbers and utilization of such disaccharides by lactic acid bacteria in fermented cucumber juice medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Gentiobiose Cas 554-91-6 Supplier - Natural Micron Pharm Tech [nmpharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Thermodynamics of hydrolysis of disaccharides. Cellobiose, gentiobiose, isomaltose, and maltose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. acdlabs.com [acdlabs.com]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- To cite this document: BenchChem. [solubility and stability of gentiobiose in aqueous solutions]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b130068#solubility-and-stability-of-gentiobiose-in-aqueous-solutions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com